

Antimicrobial and Antifungal Activity of N-Substituted- β -amino Acid Derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Ethyl 3-(benzylamino)propanoate**

Cat. No.: **B105905**

[Get Quote](#)

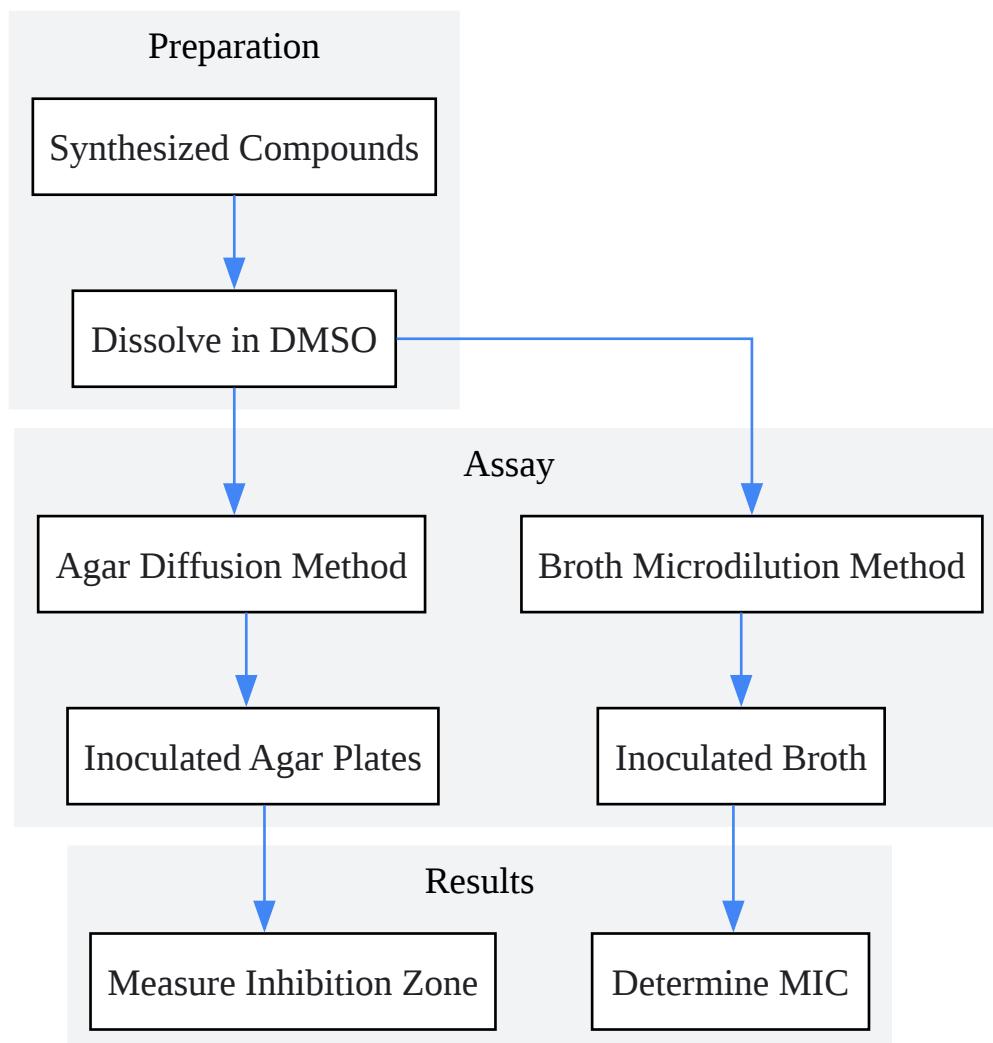
A study on N-substituted- β -amino acid derivatives, which share a core structure with **Ethyl 3-(benzylamino)propanoate**, revealed significant antimicrobial and antifungal activities. The minimum inhibitory concentration (MIC) was determined for a series of compounds against various bacterial and fungal strains.

Quantitative Data Summary

The following table summarizes the minimum inhibitory concentration (MIC) values in $\mu\text{g/mL}$ for the most active compounds.

Compound	Staphylococcus aureus	Mycobacterium luteum	Candida tenuis	Aspergillus niger
9a (ethyl-3-[(2-hydroxyphenyl)amino]but-2-enoate)	>1000	125	15.6	250
9b (ethyl-3-[(2-hydroxy-5-methylphenyl)amino]but-2-enoate)	>1000	>1000	31.2	>1000
9c (ethyl-3-[(5-chloro-2-hydroxyphenyl)amino]but-2-enoate)	500	125	31.2	125
10b (3-[(2-hydroxy-5-methylphenyl)amino]butanehydrazide)	>1000	125	>1000	>1000
10c (3-[(5-chloro-2-hydroxyphenyl)amino]butanehydrazide)	500	125	>1000	>1000
12f (N'-(4-chlorobenzylidene)-3-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino)butanehydrazide)	250	125	>1000	62.5

12g (3-(3-chloro- 1,4-dioxo-1,4- dihydroronaphthalene n-2-ylamino)-N'- (4- nitrobenzylidene) butanehydrazide)	>1000	125	>1000	3.9
---	-------	-----	-------	-----


Experimental Protocols

Antimicrobial and Antifungal Activity Assay:[[1](#)]

The antimicrobial and antifungal activities of the synthesized compounds were determined using the agar diffusion method and the minimal inhibitory concentration (MIC) method.

- Microorganisms: *Staphylococcus aureus*, *Mycobacterium luteum*, *Candida tenuis*, and *Aspergillus niger* were used as test organisms.
- Agar Diffusion Method: A solution of each compound in DMSO (0.5% and 0.1%) was placed on agar plates inoculated with the test microorganisms. The diameter of the inhibition zone was measured after incubation.
- Minimal Inhibitory Concentration (MIC) Method: The MIC was determined by the twofold serial dilution method in Mueller-Hinton broth for bacteria and Sabouraud broth for fungi. The MIC was defined as the lowest concentration of the compound that inhibited visible growth after incubation.

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for antimicrobial and antifungal activity testing.

Antiproliferative Activity of N-Alkyl 3-(3-Benzylbenzylamino)propanoate

A series of N-alkyl 3-(3-benzylbenzylamino)propanoate, which are structurally related to **Ethyl 3-(benzylamino)propanoate**, were synthesized and evaluated for their antiproliferative activity against several cancer cell lines.

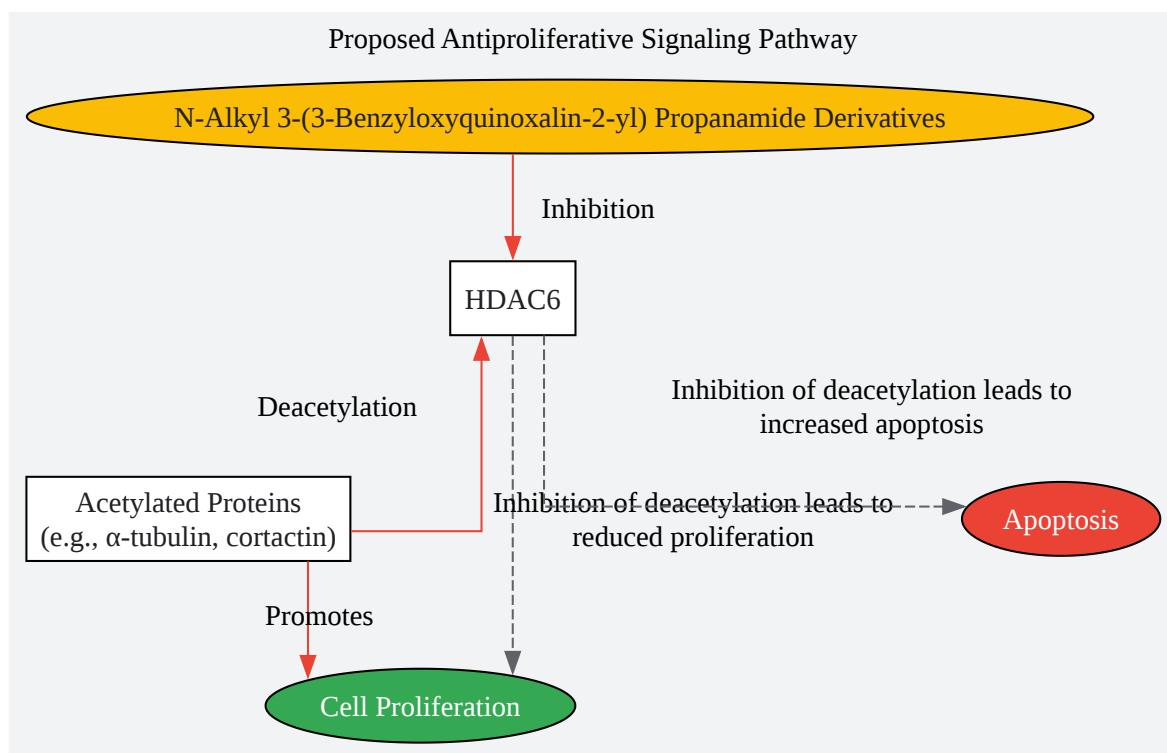
Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values in μM for the tested compounds against four human cancer cell lines.

Compound	PC-3 (Prostate)	HeLa (Cervical)	HCT-116 (Colon)	MCF-7 (Breast)
6a	82.13 \pm 4.1	75.29 \pm 3.8	68.41 \pm 3.4	55.76 \pm 2.8
6b	71.58 \pm 3.6	63.47 \pm 3.2	59.23 \pm 3.0	48.19 \pm 2.4
6c	64.22 \pm 3.2	58.16 \pm 2.9	51.78 \pm 2.6	41.33 \pm 2.1
6d	55.81 \pm 2.8	49.34 \pm 2.5	44.69 \pm 2.2	36.87 \pm 1.8
6e	48.27 \pm 2.4	41.75 \pm 2.1	38.15 \pm 1.9	30.24 \pm 1.5
6f	39.14 \pm 2.0	33.89 \pm 1.7	31.28 \pm 1.6	25.11 \pm 1.3
6g	31.66 \pm 1.6	27.54 \pm 1.4	25.77 \pm 1.3	20.43 \pm 1.0
6h	25.43 \pm 1.3	21.98 \pm 1.1	19.82 \pm 1.0	16.78 \pm 0.8
6i	19.78 \pm 1.0	16.83 \pm 0.8	15.46 \pm 0.8	12.59 \pm 0.6
6j	15.21 \pm 0.8	12.91 \pm 0.6	11.67 \pm 0.6	9.84 \pm 0.5
6k	12.17 \pm 0.9	9.46 \pm 0.7	10.88 \pm 0.8	6.93 \pm 0.4
Doxorubicin	8.87 \pm 0.6	5.57 \pm 0.4	5.23 \pm 0.3	4.17 \pm 0.2

Experimental Protocols

Antiproliferative Activity Assay:[2]


The antiproliferative activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- Cell Lines: Human prostate cancer (PC-3), human cervical cancer (HeLa), human colon cancer (HCT-116), and human breast cancer (MCF-7) cell lines were used.
- MTT Assay: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for 48 hours. After incubation, MTT solution was added, and the

resulting formazan crystals were dissolved in DMSO. The absorbance was measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated.

Signaling Pathway

The study suggests that these compounds may exert their antiproliferative effects through the inhibition of histone deacetylase 6 (HDAC6).

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of antiproliferative activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and Antimicrobial Activity of N-Substituted- β -amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Antimicrobial and Antifungal Activity of N-Substituted- β -amino Acid Derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b105905#biological-activity-comparison-of-ethyl-3-benzylamino-propanoate-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com